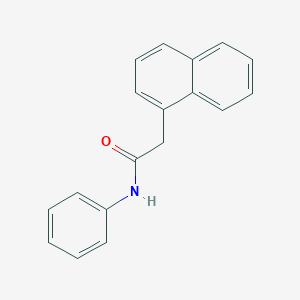2-(1-naphthyl)-N-phenylacetamide
CAS No.:
Cat. No.: VC1197064
Molecular Formula: C18H15NO
Molecular Weight: 261.3g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H15NO |
|---|---|
| Molecular Weight | 261.3g/mol |
| IUPAC Name | 2-naphthalen-1-yl-N-phenylacetamide |
| Standard InChI | InChI=1S/C18H15NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,19,20) |
| Standard InChI Key | ZWXQQJHQVLYBOC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Chemical Properties
The molecular architecture of 2-(1-naphthyl)-N-phenylacetamide presents a fascinating subject for chemical analysis. This compound shares structural similarities with several related compounds while maintaining distinct characteristics that influence its physical and chemical behavior.
Molecular Composition and Identification
2-(1-naphthyl)-N-phenylacetamide has the molecular formula C₁₈H₁₅NO, with a calculated molecular weight of approximately 261.3 g/mol, similar to its isomeric counterpart 2-(2-naphthyl)-N-phenylacetamide . The compound features an amide linkage connecting a phenyl group (attached to nitrogen) with an acetyl group that is further substituted with a 1-naphthyl moiety.
The compound can be identified using various nomenclature systems. Its proper IUPAC name is 2-(naphthalen-1-yl)-N-phenylacetamide, though it may also be referred to as N-phenyl-2-(1-naphthyl)acetamide. This nomenclature distinguishes it from the positional isomer 2-(2-naphthyl)-N-phenylacetamide, which has the naphthyl group attached at position 2 rather than position 1 .
Structural Characteristics
The structure of 2-(1-naphthyl)-N-phenylacetamide is characterized by three key components:
-
A phenyl ring attached to the nitrogen atom of the amide group
-
An acetamide (-NHCOCH₂-) linking group
-
A 1-naphthyl group attached to the CH₂ of the acetamide moiety
This arrangement creates a molecule with distinctive spatial and electronic properties. The positioning of the naphthyl group at position 1 (rather than position 2 as in some related compounds) significantly influences the compound's three-dimensional structure and reactivity profile.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, 2-(1-naphthyl)-N-phenylacetamide likely exhibits the following physicochemical properties:
| Property | Estimated Value/Characteristic | Basis |
|---|---|---|
| Physical State | White to off-white crystalline solid | Typical for similar acetamide derivatives |
| Solubility | Soluble in organic solvents (acetone, ethanol, DMSO); Limited water solubility | Based on hydrophobic nature of substituents |
| Melting Point | 130-170°C range | Comparable to structurally similar acetamides |
| Stability | Stable under standard conditions | Characteristic of amide bonds |
| Reactivity | Moderately reactive; amide bond can undergo hydrolysis under acidic/basic conditions | Standard amide chemistry |
Structural Comparisons with Related Compounds
Understanding the relationship between 2-(1-naphthyl)-N-phenylacetamide and structurally similar compounds provides valuable insights into its properties and potential applications.
Comparison with Positional Isomers and Related Structures
The structural differences between 2-(1-naphthyl)-N-phenylacetamide and related compounds have significant implications for their chemical and biological behaviors.
Structure-Activity Relationship Implications
The position of substitution on the naphthalene ring can significantly impact a compound's biological activity profile. The 1-position attachment in 2-(1-naphthyl)-N-phenylacetamide creates a different spatial arrangement compared to 2-(2-naphthyl)-N-phenylacetamide, potentially affecting:
-
Electronic distribution across the molecule
-
Binding affinity to potential biological targets
-
Metabolic stability and pharmacokinetic properties
-
Interaction with receptor binding pockets
These predictions would require experimental validation through in vitro and potentially in vivo studies to confirm the actual biological profile of 2-(1-naphthyl)-N-phenylacetamide.
Analytical Characterization Methods
To properly identify and characterize 2-(1-naphthyl)-N-phenylacetamide, several analytical techniques would be employed.
Spectroscopic Analysis
The structural confirmation of 2-(1-naphthyl)-N-phenylacetamide would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for aromatic protons from both the phenyl and naphthyl groups
-
The methylene (-CH₂-) protons would appear as a singlet
-
The amide proton would show a distinctive chemical shift
-
¹³C NMR would confirm the carbonyl carbon and aromatic carbon framework
-
-
Infrared (IR) Spectroscopy:
-
Would reveal the characteristic amide C=O stretch (~1650 cm⁻¹)
-
N-H stretching vibration (~3300 cm⁻¹)
-
Aromatic C=C stretching vibrations
-
-
Mass Spectrometry:
-
Would confirm the molecular weight (expected [M+H]⁺ at m/z 262)
-
Fragmentation pattern analysis would show characteristic fragments
-
Chromatographic Methods
For purity assessment and quantification:
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC with UV detection would be optimal
-
Typical mobile phase might include acetonitrile/water gradient
-
-
Thin-Layer Chromatography (TLC):
-
For rapid analysis during synthesis and purification
-
Visualization under UV light due to the aromatic systems
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume